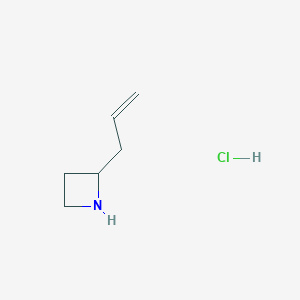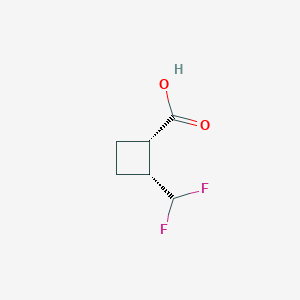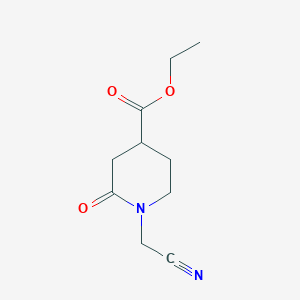
2-Bromo-3,4-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms, and the hydrogen at position 2 is replaced by a bromine atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoropyridine typically involves the halogenation of 3,4-difluoropyridine. One common method is the bromination of 3,4-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions: 2-Bromo-3,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or vinyl-aryl compounds.
科学的研究の応用
2-Bromo-3,4-difluoropyridine is used in scientific research for various applications:
作用機序
The mechanism of action of 2-Bromo-3,4-difluoropyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be replaced by nucleophiles. In biological systems, its fluorine atoms can enhance the binding affinity and metabolic stability of the compounds derived from it .
類似化合物との比較
- 2-Bromo-3,5-difluoropyridine
- 3,4-Difluoropyridine
- 2,3-Difluoropyridine
Comparison: 2-Bromo-3,4-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and properties. Compared to other fluoropyridines, it offers distinct advantages in terms of reactivity in nucleophilic substitution and cross-coupling reactions .
特性
分子式 |
C5H2BrF2N |
|---|---|
分子量 |
193.98 g/mol |
IUPAC名 |
2-bromo-3,4-difluoropyridine |
InChI |
InChI=1S/C5H2BrF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
InChIキー |
QSLTZKINYVALJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)



![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)

![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

